14-Methylhexadec-7-enoic acid
Description
Significance of Branched-Chain Monounsaturated Fatty Acids in Biological Systems
Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more alkyl branches on the carbon skeleton. oup.com When a double bond is also present, they are classified as branched-chain monounsaturated fatty acids (BCMFAs). These lipids are found across diverse biological systems, from bacteria to mammals, and serve critical physiological roles. plos.org
A primary function of BCFAs is the regulation of cell membrane fluidity. frontiersin.org The presence of methyl branches disrupts the orderly packing of acyl chains in the lipid bilayer, thereby increasing membrane fluidity. This is crucial for organisms living in extreme environments, such as thermophilic bacteria, which synthesize BCFAs to maintain membrane integrity at high temperatures. oup.com The position of the branch and the double bond (anteiso vs. iso branching) influences the physical properties and, consequently, the membrane's function and stability. frontiersin.org
In addition to their structural role in membranes, BCFAs are involved in various metabolic and signaling pathways. They are recognized as important components of the gut microbiota and can be synthesized by bacteria or obtained from dietary sources like dairy products and ruminant meat. oup.comvitas.no In humans, BCFAs are normal components in the gut of healthy infants and are present in skin, breast milk, and adipose tissue. oup.com Studies on various BCFAs have suggested their involvement in immune regulation, gut health, and as potential growth inhibitors of certain cancer cells. oup.complos.org Marine organisms, in particular, are a rich source of diverse and unusual fatty acids, including BCMFAs, which serve as biomarkers in trophic chains and may possess unique bioactivities. ifremer.frscispace.com
Overview of 14-Methylhexadec-7-enoic Acid in Academic Research
Despite the broad interest in BCMFAs, academic research focusing specifically on This compound is exceptionally limited. The compound is identified by the CAS Number 126761-43-1; however, this identifier is inconsistently applied in chemical databases and has also been linked to isomers such as 14-methylhexadec-6-enoic acid and the unbranched trans-10-heptadecenoic acid, creating ambiguity. parchem.comcaymanchem.comnih.gov
Detailed experimental studies, including its isolation from natural sources, biological activity, or specific roles within any organism, are not available in the current body of scientific literature. Its existence is primarily noted in chemical catalogs. The properties of this specific molecule, such as its geometric isomerism (cis/trans at the C7 double bond) and its physical characteristics (e.g., melting point, boiling point), have not been empirically determined and published.
Information on related compounds offers a speculative context. For instance, the saturated counterpart, 14-methylhexadecanoic acid (anteiso-C17:0), is a known component of bacterial membranes. plos.org Furthermore, research on the positional isomer, 7-methylhexadec-7-enoic acid, indicates it acts as a plant metabolite and a potential nitrification inhibitor. nih.gov However, such findings cannot be directly extrapolated to this compound, as minor structural changes in fatty acids can lead to significant differences in their chemical properties and biological functions.
Research Trajectories and Open Questions Pertaining to this compound
The scarcity of data on this compound means that the field is entirely open to investigation. The primary and most fundamental research trajectory would involve the unambiguous chemical synthesis of both the (E) and (Z) isomers of the compound. This would be a crucial first step to enable any further study.
Following a confirmed synthesis, a host of open questions could be addressed:
Natural Occurrence: Does this compound exist in nature? Screening of lipids from bacteria, marine organisms (sponges, algae), and plants, which are known sources of unusual fatty acids, could reveal its presence. ifremer.fr
Physical Properties: Basic physicochemical characterization is needed to determine the melting point, boiling point, and solubility of each isomer, which would provide insight into how it might behave in a biological membrane.
Biological Activity: Once a pure sample is available, it could be screened for a wide range of biological activities common to other BCFAs, such as antimicrobial, anti-inflammatory, or cytotoxic effects against cancer cell lines. oup.com
Metabolic Role: Investigating whether the compound can be incorporated into the cell membranes of bacteria or eukaryotes would be a key step in understanding its potential physiological function. This would explore its impact on membrane fluidity and permeability compared to other known BCFAs. frontiersin.org
In essence, the entire scientific understanding of this compound, from its existence in nature to its potential functions, remains to be established.
Chemical Compound Data
Below are the calculated properties for this compound.
| Property | Value |
| Molecular Formula | C₁₇H₃₂O₂ |
| Molecular Weight | 268.43 g/mol |
| CAS Number | 126761-43-1 |
| Synonyms | 14-methyl-hexadec-7-enoic acid |
Structure
2D Structure
3D Structure
Properties
CAS No. |
162229-23-4 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
14-methylhexadec-7-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17(18)19/h4-5,16H,3,6-15H2,1-2H3,(H,18,19) |
InChI Key |
RNSJPNZFTRVLJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCC=CCCCCCC(=O)O |
Origin of Product |
United States |
Natural Occurrence and Environmental Distribution of 14 Methylhexadec 7 Enoic Acid
Biological Sources and Isolation
Prokaryotic Organisms
A notable biological source of a structurally related methyl-branched hexadecenoic acid is the bacterium “Candidatus Methylomirabilis oxyfera”. This microorganism is known for its unique ability to couple methane (B114726) oxidation to nitrite (B80452) reduction. nih.gov Investigations into the lipid composition of “Ca. Methylomirabilis oxyfera” have identified two characteristic fatty acids that could serve as biomarkers for its presence in the environment: 10-methyl-hexadecanoic acid (10MeC16:0) and the novel 10-methyl-hexadec-7-enoic acid (10MeC16:1Δ7). nih.govresearchgate.net The latter was identified through gas chromatography-mass spectrometry (GC-MS) analyses, including derivatization with dimethyl-disulfide (DMDS) to pinpoint the double bond at the Δ7 position. nih.gov The presence of these specific fatty acids highlights the diversity of branched-chain fatty acid biosynthesis in bacteria. nih.gov
In a broader context, methyl-branched fatty acids are widespread in prokaryotes. researchgate.net They are categorized as either iso- or anteiso-methyl-branched fatty acids, with the methyl group on the second or third carbon from the methyl end, respectively, or as mid-chain methyl-branched fatty acids. frontiersin.org These fatty acids are crucial components of cellular membranes and storage lipids. frontiersin.org For instance, certain Streptomyces species produce methyl-branched fatty acids like 14-methyl-9(Z)-pentadecenoic acid and 15-methyl-9(Z)-hexadecenoic acid, which have shown antibacterial activity. jmb.or.kr Additionally, methyl-branched fatty acids are considered biomarkers for various bacteria, including alkane-utilizing and sulfate-reducing bacteria like Desulfovibrio species. nih.govresearchgate.net
Table 1: Related Methyl-Branched Hexadecenoic Acids in Prokaryotes
| Compound Name | Organism | Analytical Method(s) | Reference |
| 10-Methyl-hexadec-7-enoic acid | Candidatus Methylomirabilis oxyfera | GC-MS, DMDS adduction | nih.gov |
| 10-Methyl-hexadecanoic acid | Candidatus Methylomirabilis oxyfera | GC-MS | nih.gov |
| 14-Methyl-9(Z)-pentadecenoic acid | Streptomyces sp. A251 | MS, NMR | jmb.or.kr |
| 15-Methyl-9(Z)-hexadecenoic acid | Streptomyces sp. A251 | MS, NMR | jmb.or.kr |
Eukaryotic Organisms
While the direct isolation of 14-methylhexadec-7-enoic acid from plants is not extensively documented, the occurrence of other branched-chain fatty acids in the plant kingdom is known. For example, 7-methyl-6-hexadecenoic acid has been reported in Ballota nigra subsp. anatolica. Plants synthesize a variety of fatty acids, including saturated, monounsaturated, and polyunsaturated forms, which are fundamental components of lipids like triglycerides and glycerophospholipids. ebsco.com Branched-chain fatty acids, though less common than their straight-chain counterparts, have been identified in various plant species. pnas.orgquora.com These can include short-chain and medium-chain branched fatty acids found in the sucrose (B13894) esters of some plant trichomes. pnas.org The biosynthesis of these branched fatty acids can be linked to amino acid metabolism. pnas.org Saturated mid-chain branched fatty acids are also of interest for their potential industrial applications. frontiersin.org
Table 2: Related Branched Fatty Acids in Plants
| Compound Name | Plant Source | Potential Role/Significance | Reference |
| 7-Methyl-6-hexadecenoic acid | Ballota nigra subsp. anatolica | Associated with antimicrobial secondary metabolites. | |
| Phytanic acid | General plant metabolism | A product of chlorophyll (B73375) metabolism. | ebsco.com |
| Short- and medium-chain branched fatty acids | Tomato, Petunia, Nicotiana glutinosa | Components of sucrose esters in trichomes. | pnas.org |
The occurrence of this compound in fungi and algae is not well-documented in the available literature. However, these organisms are known to produce a diverse array of fatty acids and their derivatives. For instance, methyl (Z)-7-hexadecenoate, the methyl ester of (Z)-hexadec-7-enoic acid, has been identified as a fungal and algal metabolite. nih.gov Various fungi, such as Fusarium oxysporum, Aspergillus fumigatus, and Penicillium griseofulvum, are known to produce hexadecanoic acid and its methyl and ethyl esters. bsmiab.org Similarly, marine macroalgae (seaweeds) are a rich source of fatty acids, including hexadecanoic acid methyl ester and octadecanoic acid methyl ester, which have demonstrated antifungal properties. researchgate.net Cyanobacteria, also known as blue-green algae, also synthesize a variety of bioactive compounds, including fatty acids with antifungal activity. japsonline.com
Table 3: Related Hexadecenoic Acid Esters and Fatty Acids in Fungi and Algae
| Compound Name | Organism Type | Example Organism(s) | Reference |
| Methyl (Z)-7-hexadecenoate | Fungi, Algae | Not specified | nih.gov |
| Hexadecanoic acid | Fungi | Fusarium oxysporum, Aspergillus fumigatus, Penicillium griseofulvum | bsmiab.org |
| Hexadecanoic acid, methyl ester | Brown Marine Macroalgae | Sargassum cinereum, Padina boergesenii, Cystoseira myrica | researchgate.net |
| 9-Octadecenoic acid | Cyanobacteria | Microcystis aeruginosa | japsonline.com |
Marine invertebrates, particularly sponges of the genus Agelas, are a known source of various methyl-branched fatty acids. While the specific isomer this compound is not explicitly detailed in the provided search results for Agelas conifera, this species and its relatives are known to contain a complex mixture of fatty acids. The fatty acid profile of Agelas conifera includes normal, branched (especially iso and anteiso), and monounsaturated fatty acids. researchgate.net Major constituents include 13-methyltetradecanoic acid, n-hexadecanoic acid, and 10-methylhexadecanoic acid. researchgate.net The sponge Agelas dispar has been found to contain the novel 2-methoxy-14-methylhexadecanoic acid. researchgate.net Furthermore, other marine invertebrates are known to contain non-methylene-interrupted fatty acids, which represents another class of unusual lipid structures found in these organisms. researchgate.net
Table 4: Related Methyl-Branched Fatty Acids in Marine Invertebrates
| Compound Name | Organism | Major Fatty Acid Components | Reference |
| 13-Methyltetradecanoic acid | Agelas conifera | Part of a complex mixture of normal, branched, and monounsaturated fatty acids. | researchgate.net |
| 10-Methylhexadecanoic acid | Agelas conifera | A major constituent fatty acid. | researchgate.net |
| 2-Methoxy-14-methylhexadecanoic acid | Agelas dispar | A novel 2-methoxylated fatty acid identified in this sponge. | researchgate.net |
| 14-Methylhexadecanoic acid | Chondrosia reniformis | Reported as a metabolite in this and other organisms. | nih.gov |
The presence of this compound in mammalian systems is primarily documented in the context of sperm whale oils. capes.gov.br Research on sperm whale oils has identified 7-methyl-7-hexadecenoic acid and 7-methyl-6-hexadecenoic acid. capes.gov.br Specifically, 7-methyl-7-hexadecenoic acid was found in concentrations ranging from 0.37% to 1.37% and was accompanied by its corresponding alcohol. capes.gov.br The related 7-methyl-6-hexadecenoic acid was also present, though in smaller amounts. capes.gov.br Sperm oil itself is technically a liquid wax, composed mainly of wax esters and a smaller proportion of triglycerides. wikipedia.org Toothed whales, including sperm whales, are known to have specialized acoustic fats containing unusual branched-chain fatty acids. biologists.com While some branched fatty acids are present in sperm whales, they are found in trace amounts in the family Physeteridae. biologists.com It is worth noting that 14-methylhexadecanoic acid (anteisoheptadecanoic acid) is recognized as a mammalian metabolite. nih.gov
Table 5: Related Branched Fatty Acids in Mammalian Systems (Sperm Whale)
| Compound Name | Source | Concentration/Context | Reference |
| 7-Methyl-7-hexadecenoic acid | Sperm whale oils | 0.37-1.37% | capes.gov.br |
| 7-Methyl-6-hexadecenoic acid | Sperm whale oils | Less abundant than the 7-methyl-7-hexadecenoic isomer. | capes.gov.br |
| Branched fatty acids (general) | Sperm whales (Physeteridae) | Present in trace amounts in acoustic fats. | biologists.com |
| 14-Methylhexadecanoic acid | Mammalian metabolite | General classification. | nih.gov |
Ecological Niches and Environmental Contexts
No studies explicitly identifying this compound in aquatic or marine environments were found. However, research on the fatty acid composition of the anaerobic sulfate-reducing bacterium Desulfovibrio desulfuricans, a microbe found in aquatic sediments, has identified a positional isomer, 14-methylhexadec-9-enoic acid .
Similarly, searches for this compound in terrestrial niches like peatlands did not yield any results. Scientific investigations of peatland environments have identified other related branched-chain fatty acids. For instance, studies of bacteria in minerotrophic peatlands have reported the presence of 10-methyl-hexadec-7-enoic acid , which serves as a biomarker for certain methane-oxidizing bacteria. Furthermore, the isomer 14-methylhexadec-9-enoic acid has been identified in bacteria isolated from Antarctic soils.
Biosynthetic Pathways and Metabolic Fate of 14 Methylhexadec 7 Enoic Acid
Proposed Biosynthetic Routes for Branched-Chain Unsaturated Fatty Acids
The biosynthesis of a branched-chain unsaturated fatty acid like 14-methylhexadec-7-enoic acid is not accomplished by a single pathway but rather by the confluence of pathways for chain initiation, elongation, branching, and desaturation.
The carbon backbone of fatty acids is constructed through the sequential addition of two-carbon units. This process begins with a primer molecule that is elongated by a fatty acid synthase (FAS) system. nih.gov
Two primary elongation pathways are known in biological systems:
Fatty Acid Synthase (FAS) Pathway : This is the most common mechanism for fatty acid elongation. It utilizes acyl-CoA or acyl-acyl carrier protein (acyl-ACP) as a primer and sequentially adds two-carbon units derived from malonyl-CoA. nih.govontosight.ai The entire process involves a cycle of condensation, reduction, dehydration, and another reduction, extending the acyl chain by two carbons in each cycle. ontosight.ai
α-Ketoacid Elongation (αKAE) Pathway : An alternative route observed in some organisms, such as various plants, involves the elongation of α-ketoacids. pnas.orgnih.gov In this pathway, only one carbon from acetyl-coenzyme A is retained per elongation cycle, in contrast to the two carbons retained in the FAS route. nih.gov
For this compound, the process likely begins with a branched-chain primer, which is then elongated by a FAS-like system. nih.gov The chain elongation reactions add two-carbon units from malonyl-CoA or malonyl-ACP to the growing fatty acid chain. ontosight.aiacs.org
| Elongation Pathway | Mechanism | Key Features | Organisms |
| Fatty Acid Synthase (FAS) | Sequential addition of 2-carbon units from malonyl-CoA to an acyl-CoA/ACP primer. nih.govontosight.ai | Retains both carbons from the acetate (B1210297) unit used for elongation. nih.gov | Widespread in bacteria, eukaryotes. nih.govontosight.ai |
| α-Ketoacid Elongation (αKAE) | Elongation of an α-ketoacid precursor. pnas.org | Retains only one carbon from the acetyl-CoA used per cycle. nih.gov | Found in some plants (e.g., Solanaceae family), and involved in leucine (B10760876) biosynthesis. pnas.orgnih.gov |
The methyl group at position 14 gives this compound its branched structure. This branching can be introduced through two main mechanisms:
Use of a Branched-Chain Primer: The most common pathway for synthesizing anteiso fatty acids (where the branch is on the third-to-last carbon, as in 14-methylhexadecanoic acid) involves using a primer derived from a branched-chain amino acid (BCAA). nih.govplos.org For anteiso fatty acids, the precursor is isoleucine. nih.govscielo.org.mx The biosynthesis initiates with the deamination of the BCAA to its corresponding branched-chain α-keto acid, which is then oxidatively decarboxylated to form a branched-chain acyl-CoA (e.g., 2-methylbutyryl-CoA from isoleucine). plos.orgfrontiersin.org This branched acyl-CoA then serves as the primer for the FAS system, which elongates it to the final chain length. nih.govplos.org
Incorporation of Methylmalonyl-CoA: An alternative mechanism involves the promiscuity of the fatty acid synthase (FASN) enzyme. nih.gov FASN can mistakenly incorporate methylmalonyl-CoA instead of the usual malonyl-CoA during an elongation cycle. nih.govnih.gov This results in the introduction of a methyl branch on an even-numbered carbon atom along the fatty acid chain. nih.gov The cytosolic enzyme ECHDC1 has been identified as a metabolite repair enzyme that limits this process by degrading methylmalonyl-CoA, thereby reducing the formation of such methyl-branched fatty acids. nih.govresearchgate.net
The structure of this compound, with its methyl group at the antepenultimate (ω-2) carbon relative to the saturated end of the chain, strongly suggests it originates from an isoleucine-derived primer.
| Precursor Amino Acid | Resulting Primer (Acyl-CoA) | Branched Fatty Acid Type |
| Valine | Isobutyryl-CoA | iso (even-numbered) |
| Leucine | Isovaleryl-CoA | iso (odd-numbered) |
| Isoleucine | 2-Methylbutyryl-CoA | anteiso (odd-numbered) |
| Data sourced from references nih.govscielo.org.mxfrontiersin.org. |
The introduction of the double bond at the 7th carbon (a Δ7 unsaturation) is catalyzed by a class of enzymes known as fatty acid desaturases. nih.gov These enzymes perform dehydrogenation reactions, converting a single carbon-carbon bond into a double bond (C=C) on the acyl chain. nih.gov
The process is highly regulated and specific:
Regioselectivity : Desaturases are highly specific about the position along the fatty acid chain where they introduce the double bond. nih.govresearchgate.net The synthesis of this compound would require a desaturase with Δ7 activity, acting on a 14-methylhexadecanoyl substrate.
Mechanism : Most desaturases are membrane-bound, non-heme iron enzymes that use molecular oxygen and require an electron transport system to function. nih.govnih.gov In eukaryotes, these enzymes are often found in the endoplasmic reticulum membrane. nih.gov
Substrate : The desaturase can act on a fatty acid that is either free or, more commonly, esterified to a carrier molecule like coenzyme A (CoA) or an acyl carrier protein (ACP), or already incorporated into a glycerolipid. nih.gov In some bacteria, a series of UFA species can be produced because the desaturase (e.g., FabM) can act on acyl-ACPs of various chain lengths. nih.gov
While Δ9-desaturases are very common for converting stearic acid to oleic acid, other desaturases with different positional specificities, such as Δ6, Δ12, and Δ15, are also well-documented. researchgate.netfrontiersin.orggsartor.org The existence of fatty acids like 7-methyl-7-hexadecenoic acid implies the activity of Δ7 desaturases in certain organisms. researchgate.netmdpi.com
Metabolic Transformations and Pathways
Once synthesized, this compound can be either broken down for energy or incorporated into more complex lipid molecules that serve structural and functional roles in the cell.
The primary catabolic pathway for fatty acids is beta-oxidation, which sequentially shortens the acyl chain by two carbons per cycle, producing acetyl-CoA. wikipedia.org However, the presence of a methyl group complicates this process. smpdb.calibretexts.org
Peroxisomal Oxidation : Standard beta-oxidation in the mitochondria can be sterically hindered by a methyl branch. smpdb.ca Therefore, very long-chain and branched-chain fatty acids often undergo initial oxidation cycles in peroxisomes. wikipedia.orglibretexts.org This initial breakdown shortens the chain until it is a suitable substrate for mitochondrial enzymes. wikipedia.org For some branched fatty acids, an initial alpha-oxidation step is required to remove the problematic carbon before beta-oxidation can proceed. libretexts.org
Mitochondrial Oxidation : Once sufficiently shortened by peroxisomal action, the resulting acyl-CoA enters the mitochondria for complete breakdown via the beta-oxidation cycle. wikipedia.orgsmpdb.ca The cycle consists of four core reactions: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by beta-ketothiolase. wikipedia.org This process repeats until the fatty acid is completely converted into acetyl-CoA units, which can then enter the citric acid cycle for energy production. smpdb.ca
Fatty acids rarely exist in their free form within cells. They are typically esterified into larger, more complex lipid structures. Research has shown that both saturated and unsaturated fatty acids, including branched-chain variants, are incorporated into various cellular lipids. nih.govnih.gov
Triacylglycerols (TAGs) : As a primary energy storage molecule, TAGs are composed of a glycerol (B35011) backbone esterified with three fatty acids. Studies have demonstrated that exogenously supplied fatty acids are readily incorporated into the triacylglycerol pool in various cell types. nih.govnih.gov It is highly probable that this compound would also be integrated into TAGs for storage.
Phospholipids (B1166683) : As the fundamental components of cellular membranes, phospholipids contain two fatty acid tails. The specific composition of these fatty acids, including chain length, branching, and degree of unsaturation, critically influences membrane fluidity and function. plos.org The incorporation of branched-chain fatty acids into membrane lipids is a known mechanism for modulating these properties. nih.gov
Other Complex Lipids : In plants and some bacteria, fatty acids are also major components of glycolipids, such as digalactosyldiacylglycerols (DGDG), which are prevalent in thylakoid membranes. While specific evidence for the incorporation of this compound into DGDG is not extensively documented, the general principle of acyl chain remodeling in lipid biosynthesis suggests it is a potential fate in organisms that produce both this fatty acid and DGDG.
Enzymatic Systems Involved in this compound Biosynthesis
The synthesis of this compound is a multi-step process requiring a suite of specialized enzymes. The core of this process is the fatty acid synthase (FAS) complex, which builds the carbon chain, followed by modifying enzymes that introduce the characteristic methyl group and the double bond.
The initial steps of fatty acid synthesis provide the precursor, acetyl-CoA. The biosynthesis of methyl-branched fatty acids in insects involves the incorporation of a methylmalonyl-CoA unit in place of a malonyl-CoA at a specific point during chain elongation by the fatty acid synthase (FAS) complex. annualreviews.org The propionate (B1217596) group for the methyl branch is often derived from the metabolism of amino acids such as valine, isoleucine, or methionine. annualreviews.org In the case of this compound, the methyl group is at an even-numbered carbon position (counting from the carboxyl end), which is less common but has been observed in insect hydrocarbons. rsc.org
Following the formation of the saturated methyl-branched fatty acid, a desaturase enzyme introduces a double bond at the Δ7 position. Insect desaturases are known to be highly specific and play a crucial role in generating the vast diversity of semiochemicals. nih.gov These enzymes are typically membrane-bound and catalyze the insertion of a double bond at a specific location on the fatty acyl chain. nih.gov
While direct characterization of enzymes for this compound synthesis is not available, we can infer their properties based on known fatty acid biosynthetic enzymes.
Fatty Acid Synthase (FAS): The synthesis of methyl-branched fatty acids in insects is often carried out by a microsomal FAS, which is more efficient at incorporating methylmalonyl-CoA compared to the soluble FAS. annualreviews.orgnih.gov This suggests a specialized FAS is responsible for creating the methyl-branched precursor. Studies on various insects have identified multiple FAS genes, some of which are involved in the production of precursors for cuticular hydrocarbons and pheromones. annualreviews.orgconicet.gov.ar
Desaturases: A variety of acyl-CoA desaturases have been identified in insects, each with specificities for the position and geometry (cis or trans) of the double bond they create. nih.gov For the synthesis of this compound, a Δ7-desaturase would be required. While Δ9, Δ11, and other desaturases are well-documented in insects, particularly in the context of pheromone biosynthesis, specific characterization of a Δ7-desaturase for a C16 backbone is less common. nih.govpnas.org The activity of these desaturases is critical for producing the correct unsaturated fatty acid precursor.
Elongases and Reductases: In some biosynthetic pathways for long-chain fatty acids and their derivatives, elongase enzymes extend the carbon chain, and reductases can modify the terminal carboxyl group. frontiersin.org While likely not directly involved in the core synthesis of the C16 backbone of this compound, they are part of the broader enzymatic toolkit for fatty acid modification in many organisms.
A summary of the key enzyme types likely involved in the biosynthesis is presented in the table below.
| Enzyme Class | Function | Substrate (Postulated) | Product (Postulated) | Cellular Location |
| Fatty Acid Synthase (FAS) | Elongation and incorporation of methyl group | Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA | 14-Methylhexadecanoic acid | Microsomes, Cytosol |
| Acyl-CoA Synthetase | Activation of fatty acid | 14-Methylhexadecanoic acid, ATP, CoA | 14-Methylhexadecanoyl-CoA | Endoplasmic Reticulum, Mitochondria |
| Δ7-Desaturase | Introduction of a double bond at the C7 position | 14-Methylhexadecanoyl-CoA | 14-Methylhexadec-7-enoyl-CoA | Endoplasmic Reticulum |
The genes encoding the enzymes for the biosynthesis of complex natural products like this compound are often physically clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). The analysis of these BGCs using bioinformatic tools can provide significant insights into the biosynthetic pathway and the enzymes involved.
While a specific BGC for this compound has not been identified, the general structure of fatty acid BGCs is well-understood, particularly in bacteria. mdpi.com These clusters typically contain genes for the core FAS machinery, as well as genes for modifying enzymes such as desaturases, hydroxylases, and transferases. mdpi.comnih.gov
In insects, the organization of genes for fatty acid metabolism is more complex and may not always follow the classic BGC model seen in microbes. However, genomic and transcriptomic studies in various insect species have revealed clusters of genes related to pheromone biosynthesis, which often involves modified fatty acids. nih.govresearchgate.net For example, studies in moths have identified clusters of genes including desaturases and reductases that are co-regulated and expressed in pheromone glands. nih.gov
A hypothetical BGC for this compound would be expected to contain the following key genes:
| Gene (Hypothetical) | Encoded Enzyme | Function in Pathway |
| mFAS | Microsomal Fatty Acid Synthase | Synthesis of the 14-methylhexadecanoate backbone |
| ACS | Acyl-CoA Synthetase | Activation of the fatty acid for desaturation |
| des7 | Δ7-Desaturase | Introduction of the C7-C8 double bond |
| BCAT | Branched-chain amino acid aminotransferase | Generation of the methylmalonyl-CoA precursor from amino acids |
| BCKDH | Branched-chain α-keto acid dehydrogenase complex | Conversion of α-keto acids to acyl-CoA precursors for methylmalonyl-CoA |
The identification and characterization of such a gene cluster would be a significant step toward a complete understanding of the biosynthesis of this compound. Modern genomic sequencing and bioinformatic tools like antiSMASH are powerful approaches for discovering and analyzing novel BGCs from various organisms. nih.gov
Advanced Analytical Methodologies for 14 Methylhexadec 7 Enoic Acid Research
Extraction and Isolation from Diverse Biological and Environmental Matrices
The initial and critical step in the analysis of 14-methylhexadec-7-enoic acid involves its efficient extraction and isolation from various sources. This process aims to separate the lipid fraction, containing the fatty acid of interest, from other cellular and matrix components.
Optimized Lipid Extraction Protocols (e.g., Bligh and Dyer method)
A widely adopted and effective method for the extraction of lipids, including this compound, is the Bligh and Dyer method. gerli.comnih.gov This technique utilizes a specific ratio of chloroform (B151607), methanol (B129727), and water to create a biphasic system that efficiently partitions lipids into the organic phase. gerli.comtabaslab.com The original protocol, developed for cod muscle, involves homogenizing the sample with a chloroform/methanol mixture, followed by the addition of chloroform and water to induce phase separation. vliz.be
The lower chloroform layer, containing the lipids, is then carefully collected. tabaslab.comwustl.edu While highly effective for many sample types, it's important to note that for samples with a lipid content greater than 2%, the Bligh and Dyer method may result in lower lipid recovery compared to the Folch method. vliz.be Modifications to the standard procedure, such as adjusting solvent-to-sample ratios, can be implemented to optimize extraction efficiency for specific matrices. vliz.be
Below is an interactive table detailing the solvent proportions for the Bligh and Dyer method based on sample volume. tabaslab.com
| Sample Volume (ml) | 1:2 CHCl3:MeOH (ml) | CHCl3 (ml) | dH2O (ml) | Total Volume (ml) |
| 0.2 | 0.750 | 0.250 | 0.250 | 1.45 |
| 0.5 | 1.9 | 0.625 | 0.625 | 3.65 |
| 1.0 | 3.75 | 1.25 | 1.25 | 7.25 |
| 1.5 | 5.7 | 1.875 | 1.875 | 10.95 |
| 2.0 | 7.5 | 2.5 | 2.5 | 14.50 |
| 3.5 | 13.125 | 4.375 | 4.375 | 25.375 |
Chromatographic Purification Techniques (e.g., silica (B1680970) gel chromatography)
Following extraction, the crude lipid extract often requires further purification to isolate the fatty acid fraction from other lipid classes. Silica gel column chromatography is a commonly employed technique for this purpose. nih.govjove.comaocs.org This method separates compounds based on their polarity. jove.com
In this process, the lipid extract is loaded onto a column packed with silica gel. A non-polar solvent is then used to elute the non-polar lipids, while more polar lipids, including fatty acids, are retained on the silica gel. Subsequently, a more polar solvent is used to elute the fatty acids, effectively separating them from other components of the extract. jove.com While effective, it is important to recognize that complete separation of all lipid classes, particularly between phospholipids (B1166683) and glycolipids, can be challenging with silica chromatography alone. nih.gov
High-Resolution Spectroscopic and Chromatographic Characterization
Once a purified fatty acid fraction is obtained, advanced analytical techniques are employed for the definitive identification, structural elucidation, and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, including this compound. ntnu.noekb.egphcogj.comf1000research.comnih.gov For GC-MS analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs). ntnu.no The FAMEs are then separated based on their boiling points and polarity as they pass through a capillary column in the gas chromatograph. gcms.cz The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification. nih.govresearchgate.net
The precise location of the methyl branch in this compound is a key structural feature. Mass spectrometry plays a crucial role in determining this position. When the FAME of this compound is subjected to electron ionization in the mass spectrometer, it undergoes fragmentation. The resulting fragmentation pattern provides diagnostic ions that are indicative of the methyl branch's location. nih.gov By carefully analyzing the mass-to-charge ratios (m/z) of these fragment ions, researchers can pinpoint the carbon atom to which the methyl group is attached.
Determining the exact position of the double bond in unsaturated fatty acids is another critical aspect of their structural characterization. consensus.app While mass spectrometry of underivatized FAMEs can provide some information, chemical derivatization is often employed to unequivocally locate the double bond. researchgate.net
A common and effective method is the derivatization with dimethyl disulfide (DMDS). nsf.govnih.govsemanticscholar.org The reaction of the fatty acid's double bond with DMDS results in the formation of a DMDS adduct. nsf.gov When this adduct is analyzed by GC-MS, it produces a characteristic mass spectrum with fragment ions that clearly indicate the original position of the double bond. nsf.govnih.gov This technique is particularly valuable for distinguishing between isomers with double bonds at different positions within the carbon chain.
Application of Retention Indices
In the gas chromatographic (GC) analysis of fatty acids, which are typically converted to their more volatile fatty acid methyl esters (FAMEs) prior to analysis, retention indices serve as a crucial tool for compound identification. The retention index of a compound is a measure of its retention on a GC column relative to a series of n-alkane standards. This value is more stable and reproducible than retention time alone, as it is less susceptible to variations in analytical conditions such as column length, film thickness, carrier gas velocity, and temperature programming rates. springernature.comaocs.org
The Kovats retention index system is widely accepted for characterizing the retention behavior of compounds. nih.gov For isothermal analyses, the Kovats index (I) is calculated using the logarithms of the adjusted retention times of the analyte and two bracketing n-alkanes. aocs.orghplc.eu For temperature-programmed GC, which is more common for complex fatty acid mixtures, the Van den Dool and Kratz method is used, which assumes a linear relationship between the retention times and the carbon numbers of the n-alkanes. aocs.orghplc.eu The formula for the linear retention index is:
Ix = 100n + 100(tx-tn) / (tn+1 − tn)
Where:
Ix is the retention index of the compound of interest.
n is the carbon number of the n-alkane eluting before the compound.
tx is the retention time of the compound.
tn and tn+1 are the retention times of the n-alkanes eluting just before and after the compound, respectively. hplc.eu
The retention index of a FAME like this compound methyl ester would be influenced by its molecular weight, the presence of a double bond, and the methyl branch. The methyl branch typically causes a slight decrease in the retention index compared to its straight-chain counterpart on non-polar columns. The double bond's position and configuration (cis/trans) also affect the retention.
Table 1: Factors Influencing GC Retention Indices of Fatty Acid Methyl Esters
| Factor | Description |
| Column Stationary Phase | The polarity of the stationary phase significantly affects retention. Polar columns interact more strongly with polar functional groups, leading to longer retention times for unsaturated FAMEs compared to saturated ones of the same carbon number. |
| Molecular Weight | Retention index generally increases with the carbon number (molecular weight) within a homologous series. |
| Unsaturation | The presence of double bonds increases the retention time on polar columns relative to the corresponding saturated FAME. The retention increases with the number of double bonds. |
| Methyl Branching | The position of a methyl branch on the fatty acid chain influences the retention index. Iso- and anteiso-methyl branches have characteristic effects on retention. |
| Temperature Program | The rate of temperature increase in programmed GC analysis can affect the calculated linear retention indices. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isomer Differentiation and Untargeted Metabolomics
Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a powerful platform for the analysis of branched-chain fatty acids (BCFAs), offering high sensitivity and selectivity that is often complementary to GC-MS. creative-proteomics.comresearchgate.net This technique is particularly valuable for differentiating structural isomers and for conducting untargeted metabolomics studies to discover novel lipids in complex biological samples. creative-proteomics.comrsc.org
For the analysis of this compound and its isomers, reversed-phase liquid chromatography (RPLC) is the most common separation mode. researchgate.net In RPLC, fatty acids are separated based on their hydrophobicity. Chain length, degree of unsaturation, and the position of methyl branches all influence retention time. For instance, longer chain fatty acids and those with fewer double bonds are more retained on C18 columns. csus.edu The separation of positional and geometric isomers of unsaturated fatty acids can be challenging with standard C18 columns but can be improved by using specialized columns with different selectivities. hplc.eu
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is essential for the structural characterization of fatty acids separated by LC. Electrospray ionization (ESI) is a soft ionization technique commonly used for lipids, typically generating deprotonated molecules [M-H]⁻ in negative ion mode. mdpi.com Collision-induced dissociation (CID) of the precursor ion generates a fragmentation pattern that can provide information about the fatty acid structure. However, the double bond position in monounsaturated fatty acids is not easily determined by conventional CID. nih.gov
To overcome this limitation, various strategies have been developed for pinpointing C=C bond locations. One approach involves derivatization of the double bond prior to LC-MS analysis. Another advanced method is ozone-induced dissociation (OzID), where the precursor ions react with ozone within the mass spectrometer. This reaction cleaves the C=C bond, producing characteristic fragment ions that reveal the original position of the double bond. nih.gov Such techniques are critical for distinguishing this compound from its positional isomers, such as 14-Methylhexadec-9-enoic acid.
In the context of untargeted metabolomics, LC-MS/MS is used to generate comprehensive profiles of lipids in a sample. rsc.orgendocrine-abstracts.orgsemanticscholar.org High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, provide accurate mass measurements, which are used to predict the elemental composition of unknown compounds. rsc.org Subsequent MS/MS analysis provides structural information for tentative identification. This approach allows for the discovery of novel BCFAs and the investigation of metabolic alterations in various biological systems without needing to pre-select the analytes. rsc.orgendocrine-abstracts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of fatty acids, including branched-chain and unsaturated variants like this compound. nih.govwpmucdn.com Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each atom, allowing for the confirmation of the chain length, the position of the methyl branch, and the location and stereochemistry of the double bond. nih.govmagritek.com
In the ¹H NMR spectrum of an unsaturated fatty acid, distinct chemical shift regions are characteristic of different proton types. nih.gov
Olefinic protons (-CH=CH-) : These typically resonate in the region of 5.3-5.5 ppm. The coupling constant (J-value) between these protons can help determine the stereochemistry of the double bond. A larger coupling constant (typically ~11-18 Hz) is indicative of a trans configuration, while a smaller coupling constant (~6-12 Hz) suggests a cis configuration.
Allylic protons (-CH₂-CH=CH-) : These protons are found around 2.0 ppm.
Protons alpha to the carboxyl group (-CH₂-COOH) : These appear at approximately 2.3 ppm.
Terminal methyl group (-CH₃) : This signal is usually observed around 0.9 ppm.
Methyl branch protons (-CH(CH₃)-) : The protons of the methyl group at the branch point would appear as a doublet, likely in the aliphatic region, and the single proton on the branch carbon would be a multiplet.
The ¹³C NMR spectrum provides complementary information. dss.go.th Each carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment.
Carboxyl carbon (-COOH) : Resonates significantly downfield, typically around 175-180 ppm.
Olefinic carbons (-CH=CH-) : Appear in the range of 120-135 ppm.
Aliphatic carbons : The carbons of the long chain, including the methyl branch carbon and the terminal methyl carbon, resonate upfield between approximately 10 and 40 ppm.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the structure. wpmucdn.commagritek.com A COSY spectrum reveals correlations between protons that are coupled to each other, allowing for the tracing of the proton connectivity along the carbon chain. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. By combining these techniques, the entire carbon skeleton can be pieced together, and the positions of the methyl branch and the double bond can be definitively assigned. magritek.com For stereochemical assignment, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, which can further help to confirm the cis or trans geometry of the double bond. wpmucdn.com
Table 2: Characteristic NMR Chemical Shifts for Unsaturated Fatty Acids
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxyl (R-C OOH ) | 10-12 | 175-180 |
| Olefinic (-C H=C H-) | 5.3 - 5.5 | 120-135 |
| Allylic (-C H₂-CH=CH) | ~2.0 | 25-35 |
| α-Methylene (-C H₂-COOH) | ~2.3 | 30-35 |
| Methylene Chain (-(C H₂)ₙ-) | 1.2 - 1.6 | 20-35 |
| Terminal Methyl (-C H₃) | ~0.9 | ~14 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and straightforward analytical technique used to identify the functional groups present in a molecule. masterorganicchemistry.comwiley.com For a compound like this compound, IR spectroscopy can confirm the presence of the key carboxylic acid and alkene functional groups, as well as the aliphatic nature of the carbon chain. lumenlearning.comlibretexts.org The absorption of infrared radiation causes specific bonds within the molecule to vibrate at characteristic frequencies, which are observed as absorption bands in the IR spectrum.
The key diagnostic absorptions for this compound would be:
O-H Stretch (from the carboxylic acid) : This is one of the most characteristic bands in an IR spectrum. It appears as a very broad and strong absorption in the region of 3300-2500 cm⁻¹. The broadness is due to hydrogen bonding between the carboxylic acid molecules. lumenlearning.comlibretexts.org
C-H Stretches (from the aliphatic chain) : These absorptions are found just below 3000 cm⁻¹, typically in the range of 2960-2850 cm⁻¹. The presence of a C=C double bond is indicated by a C-H stretch from the alkene protons (=C-H) which appears at a slightly higher frequency, just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). lumenlearning.com
C=O Stretch (from the carboxylic acid) : This is a very strong and sharp absorption band that occurs in the region of 1760-1690 cm⁻¹. For a saturated aliphatic carboxylic acid dimer, it is typically found around 1710 cm⁻¹. masterorganicchemistry.comlumenlearning.com
C=C Stretch (from the alkene) : The carbon-carbon double bond stretch appears in the region of 1680-1640 cm⁻¹. Its intensity can be variable and is sometimes weak.
C-O Stretch and O-H Bend (from the carboxylic acid) : The spectrum will also show a C-O stretching vibration between 1320-1210 cm⁻¹ and O-H bending vibrations between 1440-1395 cm⁻¹ and 950-910 cm⁻¹. lumenlearning.comlibretexts.org
Method Development for Enhanced Detection and Purity Assessment
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of fatty acids. aocs.orghplc.eu Unlike GC, HPLC analysis can often be performed without derivatization, although derivatization is sometimes employed to enhance detection sensitivity. aocs.orgcerealsgrains.org Developing an HPLC method for the detection and purity assessment of this compound would involve optimizing the stationary phase, mobile phase, and detector.
Stationary Phase Selection:
Reversed-Phase (RP) HPLC : This is the most common mode for fatty acid analysis. researchgate.net C18 (octadecylsilane) columns are widely used, separating fatty acids based on their hydrophobicity. Longer chains and fewer double bonds lead to longer retention times. csus.edu For purity assessment, a high-efficiency column with small particle size (e.g., sub-2 µm or fused-core particles) would be chosen to achieve the best resolution of the main compound from any impurities. lcms.cz
Silver-Ion (Ag⁺) HPLC : This technique is particularly powerful for separating fatty acids based on the number, position, and geometry of their double bonds. aocs.org The stationary phase is impregnated with silver ions, which form reversible complexes with the π-electrons of the double bonds. This allows for the separation of cis and trans isomers, as well as positional isomers, which is often difficult to achieve with standard RP-HPLC. aocs.org
Mobile Phase and Detection: The mobile phase in RP-HPLC for fatty acids typically consists of a mixture of acetonitrile (B52724) and/or methanol with water. hplc.eu An acid, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. csus.edu
Detection of underivatized fatty acids can be challenging as they lack a strong chromophore for UV detection at higher wavelengths.
UV Detection : Detection is possible at low wavelengths (~200-210 nm), but this can suffer from low sensitivity and interference from other compounds that absorb in this region. sielc.com
Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) : These are universal detectors that respond to any non-volatile analyte, making them suitable for fatty acids. The response is dependent on the mass of the analyte, providing a more uniform response compared to UV detection. csus.edu
Mass Spectrometry (MS) : Coupling HPLC to a mass spectrometer (LC-MS) provides the highest sensitivity and selectivity, and also gives valuable structural information. sigmaaldrich.com
For purity assessment, a gradient elution method, where the composition of the mobile phase is changed over time, is often employed to effectively separate impurities with a wide range of polarities from the main compound. cerealsgrains.org
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the qualitative analysis and purity assessment of lipids, including this compound. nih.gov It is often used for reaction monitoring, screening of fractions, and as a preliminary step before analysis by other chromatographic techniques.
A TLC method for this compound would involve the following components:
Stationary Phase : The most common stationary phase for lipid analysis is silica gel coated on a glass, aluminum, or plastic plate. The polar silica gel separates compounds based on their polarity.
Mobile Phase : The choice of mobile phase (eluent) is critical for achieving good separation. For fatty acids on silica gel, a mixture of non-polar and slightly more polar solvents is used. A typical mobile phase might consist of a mixture of hexane (B92381), diethyl ether, and acetic acid. The ratio of these solvents is adjusted to optimize the separation. The non-polar hexane moves the non-polar fatty acid up the plate, the diethyl ether provides some polarity to help with elution, and the small amount of acetic acid suppresses the ionization of the fatty acid's carboxyl group, which prevents streaking and results in a more compact spot. A mobile phase of hexane:acetone (70:30 v/v) has also been shown to be effective for separating different classes of acylglycerols. nih.gov
Visualization : Since fatty acids are colorless, a visualization agent is required to see the separated spots. Common methods include:
Iodine Vapor : The plate is placed in a chamber containing iodine crystals. The iodine vapor reversibly adsorbs onto the lipid spots, making them appear as brown spots on a yellow background.
Phosphomolybdic Acid Spray : After spraying the plate with a solution of phosphomolybdic acid in ethanol (B145695) and heating, lipids appear as dark blue or green spots on a yellow-green background. nih.gov
Sulfuric Acid Charring : Spraying with a sulfuric acid solution followed by heating will char the organic compounds, making them visible as black spots. nih.gov
The purity of a sample of this compound can be assessed by the presence of a single spot on the TLC plate. The presence of additional spots would indicate the presence of impurities. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to characterize the compound under a specific set of TLC conditions.
Biological and Ecological Significance of 14 Methylhexadec 7 Enoic Acid
Biological Function as a Specialized Lipid Metabolite
Branched-chain fatty acids (BCFAs) are most commonly found in bacteria but also appear in various other contexts, including certain dairy products and the vernix caseosa of human infants. wikipedia.org Their unique structures often confer specific functions within the organisms that produce them.
While direct studies on the role of 14-methylhexadec-7-enoic acid in microbial physiology are specific, research on similar compounds offers significant insights. A notable example is the bacterium "Candidatus Methylomirabilis oxyfera," which couples methane (B114726) oxidation to nitrite (B80452) reduction. nih.gov The lipid profile of this bacterium is dominated by branched fatty acids, including 10-methylhexadecanoic acid and, uniquely, 10-methylhexadec-7-enoic acid. nih.gov The presence of these specific lipids has led to the proposal that they can serve as key biomarkers for identifying the process of nitrite-dependent methane oxidation in the environment. nih.gov
Furthermore, research into related fatty acids has demonstrated their potential to influence crucial microbial processes like nitrification. Certain fatty acids released by plants can act as biological nitrification inhibitors (BNIs). jircas.go.jp For instance, linoleic acid and linolenic acid have been shown to suppress the activity of soil nitrifiers by blocking the ammonia (B1221849) monooxygenase (AMO) and hydroxylamine (B1172632) oxidoreductase (HAO) enzymatic pathways. jircas.go.jp Other studies suggest that the apparent nitrification inhibition by these fatty acids may be an indirect effect caused by promoting the microbial immobilization of soil ammonium (B1175870) and/or nitrate. researchgate.net
Research on Biological Activity in In Vitro and Model Systems
The unique structures of branched unsaturated fatty acids have prompted investigations into their potential pharmacological activities. In vitro studies on compounds structurally similar to this compound have revealed potential for inhibiting key cellular enzymes and microbial growth.
DNA topoisomerase I is a crucial enzyme involved in managing the topological state of DNA during replication, transcription, and recombination, making it a target for anticancer therapies. nih.govmdpi.com Research has shown that some methyl-branched fatty acids can act as inhibitors of human DNA topoisomerase I. nih.gov A study on (Z)-14-methyl-9-pentadecenoic acid, a close structural isomer of this compound, demonstrated significant inhibitory activity. nih.gov This compound was found to completely inhibit the DNA topoisomerase I enzyme at a concentration of 500 μM, whereas palmitic acid showed no inhibition even at concentrations above 1000 μM. nih.gov
| Compound | Concentration for Complete Inhibition | Reference |
|---|---|---|
| (Z)-14-methyl-9-pentadecenoic acid | 500 μM | nih.gov |
| Palmitic Acid (Control) | > 1000 μM (No inhibition) | nih.gov |
Various fatty acids have been shown to possess antimicrobial properties. nih.gov Studies have demonstrated that certain n-6, n-7, and n-9 fatty acids and their esters exhibit strong, and sometimes specific, antimicrobial activity against oral microorganisms. nih.gov Long-chain unsaturated fatty acids, including those in the n-7 family like palmitoleic acid, were found to be bactericidal against the oral bacterium S. mutans at a concentration of 25 μg/mL. nih.gov These findings suggest that the structural features of unsaturated fatty acids, including the position of the double bond, can contribute to their ability to inhibit microbial growth. The antimicrobial action appears to be more effective against Gram-positive than Gram-negative bacteria. nih.gov Other related compounds, such as hexadecanoic acid and its methyl ester, have also been noted for their antibacterial and antifungal activities. microbiologyjournal.org
| Fatty Acid Class | Example Compound | Observed Activity | Target Organism Example | Reference |
|---|---|---|---|---|
| n-7 Unsaturated Fatty Acid | Palmitoleic Acid | Bactericidal at 25 μg/mL | S. mutans | nih.gov |
| n-6 Unsaturated Fatty Acid | Linoleic Acid | Bactericidal at 25 μg/mL | S. mutans | nih.gov |
| Saturated Fatty Acid | n-Hexadecanoic acid | Antibacterial and antifungal activity | General | microbiologyjournal.org |
While direct evidence of this compound modulating cellular signaling is limited, the biological activities of related fatty acids suggest such a potential. For example, 9-Octadecenoic acid (oleic acid) has been reported to have anti-inflammatory, antiandrogenic, and cancer-preventive properties. rjptonline.org These types of biological activities are fundamentally linked to the modulation of cellular signaling and metabolic pathways. Anti-inflammatory effects, for instance, involve complex signaling cascades that regulate immune responses. The diverse bioactivities reported for various fatty acids underscore their potential to interact with and influence cellular functions beyond simple energy storage or structural roles. rjptonline.org
Ecological Roles and Biomarker Applications of this compound
While direct research on the ecological significance of this compound is limited, the roles of structurally similar branched and monounsaturated fatty acids in various organisms allow for informed inferences regarding its potential functions. Branched-chain fatty acids, such as iso and anteiso forms, are known to be significant components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity and adapting to environmental stressors.
Inter-organismal Chemical Interactions
Branched and unsaturated fatty acids are known to mediate a variety of interactions between organisms. For instance, some fatty acids possess antimicrobial properties, affecting the growth and spore germination of fungi. One such example is cis-9-heptadecenoic acid, produced by the biocontrol agent Pseudozyma flocculosa, which demonstrates antifungal activity. The introduction of a methyl branch, as seen in this compound, could potentially modify such biological activity, influencing its specificity and efficacy in mediating microbial competition.
The presence of specific fatty acids in an organism can also make it a target for predation or parasitism, or conversely, act as a deterrent. The unique structure of this compound, a C17 anteiso fatty acid, suggests it is of microbial origin, as such branched-chain fatty acids are characteristic of bacteria. Its transfer through the food web could therefore signal the presence of a specific microbial community to higher trophic levels.
| Interaction Type | Potential Role of Structurally Similar Fatty Acids | Implication for this compound |
|---|---|---|
| Antimicrobial Activity | Inhibition of fungal growth and spore germination by related unsaturated fatty acids. | May act as a chemical defense mechanism against competing microorganisms. |
| Food Web Signaling | Indication of specific microbial prey for bacterivores. | Could serve as a chemical cue for predators or grazers of bacteria containing this fatty acid. |
| Symbiotic Relationships | Establishment and maintenance of host-microbe interactions through lipid signaling. | Potentially involved in signaling within symbiotic consortia. |
Environmental Biomarker Potential for Microbial Processes
Fatty acid profiles are widely used as biomarkers to characterize microbial communities in various environments. The presence and relative abundance of specific fatty acids can provide insights into the microbial biomass, community structure, and physiological status. Branched-chain fatty acids, particularly iso and anteiso forms, are well-established biomarkers for specific groups of bacteria.
Given that this compound is an anteiso-branched monounsaturated fatty acid, its presence in an environmental sample would strongly indicate the activity of certain bacterial populations. For example, anteiso-C17:1 is a known fatty acid in some bacterial species. Variations in the concentration of this fatty acid could reflect changes in the abundance or metabolic activity of these bacteria in response to environmental shifts, such as changes in temperature, pH, or nutrient availability.
| Biomarker Application | Information Provided by Related Fatty Acids | Potential Utility of this compound |
|---|---|---|
| Microbial Community Structure | Presence of specific bacterial groups (e.g., Gram-positive bacteria). | Indicator of the abundance and distribution of bacteria that synthesize this specific fatty acid. |
| Physiological Status | Adaptation to environmental stress (e.g., temperature-induced changes in membrane fluidity). | Changes in its concentration could reflect microbial responses to environmental perturbations. |
| Biogeochemical Processes | Involvement in the degradation of organic matter. | Could be a marker for specific metabolic pathways within the carbon cycle. |
Contribution to Ecosystem Function and Biogeochemical Cycles
Microbial communities are fundamental drivers of biogeochemical cycles, and their cellular components, including fatty acids, are integral to these processes. Upon cell death and lysis, microbial fatty acids are released into the environment, where they become part of the pool of dissolved and particulate organic matter.
The structure of this compound, with its methyl branch and double bond, will influence its persistence and degradation in the environment. The methyl branch may render it more resistant to microbial degradation compared to its straight-chain counterparts, potentially leading to its selective preservation in sediments and soils. The position of the double bond also affects its chemical reactivity and susceptibility to oxidation.
| Ecosystem Process | Role of Microbial Fatty Acids | Potential Contribution of this compound |
|---|---|---|
| Carbon Cycling | Serve as a source of carbon and energy for heterotrophic organisms upon cell death. | Contributes to the organic carbon pool; its unique structure may influence its decomposition rate. |
| Nutrient Cycling | Component of microbial biomass which immobilizes and releases nutrients. | Participates in the microbial loop, influencing the turnover of essential nutrients. |
| Soil/Sediment Structure | Contribute to the formation of soil aggregates and sediment organic matter. | Its degradation products may contribute to the humic substance pool. |
Synthetic Strategies and Structural Analogs of 14 Methylhexadec 7 Enoic Acid
De Novo Synthetic Routes for Branched-Chain Unsaturated Fatty Acids
The de novo synthesis of branched-chain fatty acids involves building the carbon skeleton from smaller, readily available precursors. In nature, organisms like bacteria utilize primers derived from branched-chain amino acids such as isoleucine to initiate fatty acid synthesis, leading to the formation of anteiso-branched chains. frontiersin.orgwikipedia.org Chemical synthesis, in contrast, offers the flexibility to place branches and unsaturations at virtually any position along the acyl chain through carefully designed reaction sequences.
Achieving the correct stereochemistry is paramount, particularly the Z (or cis) configuration of the C-7 double bond and the specific enantiomer at the C-14 chiral center. Synthetic approaches for similar molecules have often relied on acetylenic chemistry. A common strategy involves the coupling of two key fragments: one containing the chiral methyl branch and the other a functional group that facilitates the creation of the carboxylic acid terminus.
One versatile method utilizes (trimethylsilyl)acetylene as a linchpin. nih.govresearchgate.net This approach allows for the sequential coupling of an appropriate bromoalkane precursor for the "head" of the molecule and a chiral iso-bromoalkane for the "tail". researchgate.net The subsequent selective reduction of the resulting internal alkyne ensures high Z-selectivity for the double bond. Another established method is the Wittig reaction, though it can sometimes suffer from low yields and the formation of Z/E mixtures, which complicates purification. nih.gov
Control in diastereoselective synthesis can be achieved using chiral substrates derived from natural sources or through the use of chiral catalysts and reagents in nucleophilic additions or other bond-forming reactions. upol.cz
Several key transformations are fundamental to the successful synthesis of 14-methylhexadec-7-enoic acid.
Alkyne Chemistry: The construction of the C-7 double bond with Z-geometry is most reliably achieved through the partial reduction of an internal alkyne. The synthesis of the precursor, 14-methylhexadec-7-ynoic acid, can be accomplished by coupling terminal alkynes with alkyl halides. For instance, an acetylide derived from a long-chain terminal alkyne can be coupled with a short-chain iso-bromoalkane. researchgate.net The use of terminal alkyne tags is also a powerful tool for tracing lipid metabolism in biological studies, highlighting the versatility of this functional group. frontiersin.orgnih.govnih.gov The "alkyne zipper reaction," which involves the base-catalyzed isomerization of an internal alkyne to a terminal position, provides another powerful method for manipulating the position of the triple bond within a carbon chain. mdpi.com
Selective Hydrogenation: The conversion of the internal alkyne to a cis-alkene is a critical step. This is typically accomplished using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or palladium on barium sulfate. acs.org These catalysts facilitate the syn-addition of hydrogen to the alkyne, yielding the desired Z-alkene with high stereoselectivity. acs.org It is crucial to carefully control reaction conditions to prevent over-reduction to the fully saturated alkane. conicet.gov.arrsc.org Bimetallic catalysts, such as Ru-Sn systems, have also been explored for the selective hydrogenation of C=O bonds without affecting C=C bonds, which is relevant for producing unsaturated fatty alcohols from their corresponding acids or esters. conicet.gov.armdpi.com
Oxidation Reactions: The final step in many synthetic routes is the oxidation of a precursor functional group, such as a primary alcohol or an aldehyde, to the carboxylic acid. For example, the oxidation of (Z)-14-methylhexadec-7-enal would yield the target carboxylic acid. This can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide under acidic conditions. In biological systems, fatty acid oxidation (beta-oxidation) is a catabolic process that breaks down fatty acids to produce energy, involving a sequence of dehydrogenation, hydration, oxidation, and thiolytic cleavage. dhingcollegeonline.co.inlibretexts.org
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for obtaining enantiomerically pure compounds. core.ac.uk Enzymes operate under mild conditions, minimizing problems like racemization and isomerization. core.ac.uk
For creating the chiral center at C-14, enzymatic kinetic resolution is a powerful technique. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are frequently used to selectively acylate one enantiomer in a racemic mixture, allowing for the separation of the two. core.ac.uk For example, a racemic alcohol precursor to the "tail" fragment of the molecule could be resolved to isolate the desired (S) or (R) enantiomer.
Other enzymatic approaches include the stereoselective hydration of C=C double bonds by oleate (B1233923) hydratases or dihydroxylation by diol synthases, which can introduce chirality into an achiral substrate. researchgate.netnih.gov The integration of these enzymes into multi-enzyme cascades allows for the one-pot synthesis of complex chiral molecules from simple precursors. acs.org
Derivatization for Analytical or Biological Studies
To facilitate analysis or to probe biological function, the structure of this compound can be chemically modified. Derivatization is often employed to increase volatility for gas chromatography or to introduce a detectable label. mdpi.com
The most common derivatization for fatty acids is the conversion to their corresponding fatty acid methyl esters (FAMEs). This process increases the volatility of the compound, making it suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). frontiersin.orgnih.gov A standard laboratory procedure involves an acid-catalyzed esterification, where the fatty acid is heated with a large excess of methanol (B129727) in the presence of an acid catalyst, such as 8% HCl. nih.gov Another method involves the use of diazomethane, which rapidly and cleanly converts carboxylic acids to methyl esters, though it is a toxic and explosive reagent that must be handled with extreme care. asm.org
Beyond esterification, other modifications can be made to the carboxylic acid or the double bond to create useful analogs.
Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, 14-methylhexadec-7-en-1-ol. acs.org This transformation can be achieved using reducing agents like lithium aluminum hydride.
Conversion to Amides: The fatty acid can be converted into amides by reacting it with an amine, often activated first as an acyl chloride or through the use of coupling agents. Silicon-containing fatty acid amides have been synthesized and shown to be agonists for peroxisome proliferator-activated receptor (PPAR). mdpi.com
Modification of the Double Bond: The cis-double bond at C-7 is another site for chemical modification. Reactions such as epoxidation can convert the alkene into an epoxide, which is a versatile intermediate for further reactions, including ring-opening with various nucleophiles to produce branched-chain hydroxyfatty acid derivatives. csic.es
Structure-Activity Relationship (SAR) Studies of this compound Analogs
The biological functions of fatty acids are intricately linked to their specific molecular architecture. rsc.orgresearchgate.net For methyl-branched monounsaturated fatty acids like this compound, key structural features that dictate activity include the position and geometry of the carbon-carbon double bond, and the position and stereochemistry of the methyl branch. rsc.orgnih.govnih.gov Structure-activity relationship (SAR) studies, which systematically alter these features in analog molecules, are crucial for understanding the molecular basis of their bioactivity and for optimizing therapeutic potential. nih.gov
Impact of Double Bond Position and Geometry
The presence, position, and configuration of a double bond within a fatty acid chain are critical determinants of its biological effect. rsc.orgrsc.org Compared to saturated fatty acids, which are often biologically inert in certain assays, the introduction of unsaturation can confer potent and specific activities. nih.govnih.gov
The geometry of the double bond is particularly crucial. Naturally occurring unsaturated fatty acids typically possess cis (or Z) double bonds, which introduce a pronounced "kink" or bend in the hydrocarbon chain. libretexts.orgwikipedia.org This bend restricts the molecule's conformational freedom and limits its ability to pack tightly with other molecules. wikipedia.org In contrast, trans (or E) isomers have a more linear, straight-chain-like structure. This structural difference often translates into a stark difference in biological activity. For example, in studies of topoisomerase inhibition, cis-unsaturated fatty acids demonstrated strong inhibitory effects, whereas their corresponding trans-isomers were largely inactive. nih.govnih.gov Specifically, oleic acid (cis-18:1Δ9) is a potent inhibitor of topoisomerase I, while its trans-isomer, elaidic acid, shows no significant inhibition. nih.gov This highlights that the cis configuration is an essential requirement for this particular activity.
The position of the double bond along the acyl chain also significantly modulates biological potency. nih.govnih.gov Studies on branched-chain fatty acids (BCFAs) have shown that incorporating a cis-Δ11 double bond can significantly enhance anticancer activity compared to saturated BCFAs. nih.gov Similarly, specific isomers such as 14-methyl-9(Z)-pentadecenoic acid and 15-methyl-9(Z)-hexadecenoic acid have been identified as selective inhibitors of the bacterial enzyme FabI, underscoring the importance of the Δ9 double bond position for this specific molecular target. jmb.or.kr The inhibitory potency of monounsaturated fatty acids against topoisomerases is also dependent on the location of the cis-double bond within the carbon chain. nih.gov
| Structural Feature | Observation | Impact on Activity | Reference |
|---|---|---|---|
| Double Bond Geometry (cis vs. trans) | cis isomers (e.g., Oleic Acid) are potent inhibitors of Topoisomerase I. | High activity | nih.gov |
| trans isomers (e.g., Elaidic Acid) are inactive against Topoisomerase I. | No or low activity | nih.gov | |
| Double Bond Presence | Introduction of a cis-Δ11 double bond into a saturated BCFA backbone. | Significantly improved anticancer activity. | nih.gov |
| Saturated fatty acids (C6:0 to C22:0) show no inhibition of Topoisomerase I. | No activity | nih.gov | |
| Double Bond Position | The inhibitory potency of C16:1 to C22:1 fatty acids against topoisomerases depends on the position of the double bond. | Activity is position-dependent. | nih.gov |
| Methyl-branched fatty acids with a cis-Δ9 double bond show selective inhibition of bacterial FabI. | Confers target specificity. | jmb.or.kr |
Influence of Methyl Branch Position and Stereochemistry
The methyl branch in fatty acids like this compound introduces another layer of structural complexity that profoundly influences their biochemical behavior. vulcanchem.comnih.gov The position of this branch is a key factor. The most common forms are iso-branched fatty acids, with the methyl group on the penultimate (n-1) carbon, and anteiso-branched fatty acids, with the methyl group on the antepenultimate (n-2) carbon. vulcanchem.comacs.org This branching disrupts the orderly packing of fatty acid chains within lipid membranes, which can increase membrane fluidity. nih.gov The degree of this disruption, and thus the effect on the membrane, is dependent on the precise position of the methyl group. nih.gov
This structural feature is directly tied to biological activity. Studies have shown that saturated iso and anteiso fatty acids with chain lengths of C15 to C17 are effective inhibitors of topoisomerase I, an activity not seen in their straight-chain counterparts. nih.gov This suggests that the methyl branch itself is a critical feature for inducing this inhibition. Further research into the anticancer effects of BCFAs has indicated that while the methyl group is favorable, increasing the size of the alkyl branch (e.g., to ethyl, propyl, or butyl) has a negative impact on activity. nih.gov
The stereochemistry of the chiral center created by the methyl branch can also be a determinant of activity. In a study investigating the effects of 14-methylhexadecanoic acid (anteiso-C17:0) on model lipid membranes, the pure (S)-enantiomer was found to have a contrary effect on the membrane's physical state compared to the racemic mixture. researchgate.net This demonstrates that the specific three-dimensional arrangement of the methyl group can influence how the fatty acid interacts with its environment. However, in other contexts, the effect of chirality may be negligible. For instance, one study on Langmuir monolayers of 18-methyl eicosanoic acid found no observable difference between the pure (S) form and the racemic mixture. rsc.org
| Structural Feature | Observation | Impact on Activity/Properties | Reference |
|---|---|---|---|
| Branch Position (iso vs. anteiso) | Saturated iso and anteiso C15-C17 fatty acids inhibit Topoisomerase I. | Methyl branching is a key feature for this activity. | nih.gov |
| Anteiso branching has a greater effect on reducing lipid packing in membranes compared to iso branching. | Modulates membrane fluidity and physical properties. | researchgate.net | |
| Branch Size (Methyl vs. Larger) | Increasing the branching group size from methyl to ethyl, propyl, and butyl. | Adversely affected anticancer activity. | nih.gov |
| Stereochemistry (S-enantiomer vs. Racemate) | (S)-14-methylhexadecanoic acid had a contrary effect on DMPC model membranes compared to the racemate. | Stereochemistry can influence interactions with lipid bilayers. | researchgate.net |
| No difference was observed between the (S) form and racemic mixture of 18-methyl eicosanoic acid in Langmuir monolayers. | Effect of stereochemistry may be system-dependent. | rsc.org |
Future Research Directions and Academic Prospects for 14 Methylhexadec 7 Enoic Acid
Integration of Multi-Omics Approaches in Research
A holistic understanding of the impact of 14-Methylhexadec-7-enoic acid on biological systems necessitates the integration of multiple "omics" disciplines. Systems biology approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, can unravel the complex interactions between this fatty acid and cellular networks. frontiersin.org Multi-omics strategies have been successfully applied to study the effects of various metabolites on medicinal plants and inflammatory skin diseases, providing a template for future research on BCFAs. nih.govmdpi.com
Future research can apply these techniques to:
Genomics: Identify genetic variations that influence the metabolism and downstream effects of this compound.
Transcriptomics: Analyze how this fatty acid modulates gene expression, revealing its influence on signaling pathways and cellular processes. mdpi.com RNA-sequencing can pinpoint specific genes that are upregulated or downregulated in its presence. mdpi.com
Proteomics: Quantify changes in the protein landscape of cells or tissues exposed to the compound, identifying key protein targets and modifications.
Metabolomics: Profile the broader metabolic changes induced by this compound, placing its effects within the larger context of cellular metabolism. nih.gov
By integrating these datasets, researchers can construct comprehensive models of the compound's mechanism of action, identifying potential biomarkers and therapeutic targets. frontiersin.org
Table 1: Conceptual Framework for Multi-Omics Integration in this compound Research
| Omics Layer | Objective | Potential Findings | Key Technologies |
|---|---|---|---|
| Genomics | Identify genetic predispositions affecting the compound's metabolism. | SNPs in genes for fatty acid metabolism enzymes. | Next-Generation Sequencing (NGS), GWAS |
| Transcriptomics | Determine gene expression changes in response to the compound. | Upregulation of anti-inflammatory genes, downregulation of lipid synthesis pathways. | RNA-Seq, DNA Microarrays |
| Proteomics | Identify protein interaction partners and post-translational modifications. | Binding to nuclear receptors (e.g., PPARs), altered phosphorylation of signaling proteins. | Mass Spectrometry (MS), 2D-PAGE |
| Metabolomics | Map the global metabolic shifts induced by the compound. | Changes in eicosanoid profiles, shifts in central carbon metabolism. | LC-MS, GC-MS, NMR |
Mechanistic Elucidation of Biosynthetic Pathways and Biological Activities
While the general pathways for fatty acid synthesis are well-known, the specific enzymatic steps and regulatory mechanisms for many BCFAs, including this compound, remain to be fully elucidated. imperial.ac.uk Future research should focus on identifying and characterizing the specific elongases, desaturases, and branching enzymes involved in its production. In plants and bacteria, the biosynthesis of fatty acids involves precursors from pathways like the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.com
The biological activities of BCFAs are diverse, with demonstrated roles in anti-inflammatory, anti-cancer, and metabolic regulation. nih.govacs.org Research on similar fatty acids suggests that this compound may possess significant bioactivity. For instance, n-hexadecanoic acid (palmitic acid) exhibits antioxidant and antimicrobial properties. sarpublication.com Similarly, other BCFAs have been shown to reduce inflammation and triglyceride synthesis. nih.gov A key academic prospect is to screen this compound for a range of activities and then dissect the underlying molecular mechanisms, such as its interaction with key enzymes like cyclooxygenase or its role as a signaling molecule. nih.govmdpi.com
Table 2: Hypothesized Biosynthetic Steps for this compound
| Step | Description | Key Enzyme Class | Precursor(s) |
|---|---|---|---|
| 1 | Initiation with a branched-chain primer (e.g., from a branched-chain amino acid). | Branched-chain alpha-keto acid dehydrogenase complex | Branched-chain amino acids |
| 2 | Chain elongation via sequential addition of two-carbon units. | Fatty Acid Synthase (FAS) complex, Elongases | Malonyl-CoA |
| 3 | Introduction of a double bond at the 7th carbon position. | Stearoyl-CoA Desaturase (SCD)-like enzyme | 14-Methylhexadecanoic acid |
| 4 | Termination and release of the free fatty acid. | Thioesterase | 14-Methylhexadec-7-enoyl-ACP |
Exploration of Novel Biological Roles and Applications
The unique structural features of this compound—a C17 fatty acid with a methyl branch and a monounsaturated bond—suggest it may have specialized biological functions that distinguish it from more common fatty acids. BCFAs are known components of bacterial membranes, the vernix caseosa in human infants, and dairy products, pointing to roles in microbial interactions and development. mdpi.comwikipedia.org
Future academic pursuits should investigate novel roles for this compound in areas such as:
Gut Microbiome Modulation: Assessing its impact on the composition and metabolic output of gut bacteria.
Metabolic Health: Investigating its potential to mitigate metabolic syndrome, a condition negatively correlated with endogenous BCFA levels. rsc.org Studies have shown BCFAs can regulate glucose homeostasis and reduce obesity-related inflammation. nih.govmdpi.com
Neuroprotection: Exploring its effects on neuronal cells and potential protective roles against neurodegenerative processes. nih.gov
Anticancer Properties: Screening for cytotoxicity against various cancer cell lines, as some BCFAs exhibit antiproliferative effects. acs.org
Discovering novel biological activities will pave the way for new applications in pharmaceuticals, functional foods, and cosmetics.
Table 3: Potential Applications Based on Known BCFA Bioactivities
| Potential Application Area | Underlying Biological Role | Relevant Research Findings on BCFAs |
|---|---|---|
| Nutraceuticals | Modulation of metabolic health and inflammation. | BCFAs are linked to reduced risk of metabolic syndrome and possess anti-inflammatory properties. nih.govrsc.org |
| Dermatology/Cosmetics | Component of skin barrier, potential antimicrobial activity. | BCFAs are found in vernix caseosa and skin; some fatty acids have antimicrobial effects. sarpublication.comwikipedia.org |
| Oncology | Induction of apoptosis in cancer cells. | Certain BCFAs have demonstrated cytotoxicity to cancer cells. acs.org |
| Functional Foods | Prebiotic effects and gut health promotion. | BCFAs may play a role in fostering the development of intestinal microbiota. wikipedia.org |
Development of Sustainable Production and Engineering Strategies
Natural sources of specific BCFAs are often scarce, making sustainable production a critical bottleneck for research and commercialization. Metabolic engineering of microorganisms offers a promising solution for the de novo biosynthesis of this compound. mdpi.com Organisms like Escherichia coli and the yeast Yarrowia lipolytica have been successfully engineered for the high-level production of various fatty acids and other valuable chemicals. nih.govresearchgate.netresearchgate.net
Key strategies for engineering a microbial production host include:
Pathway Engineering: Introducing heterologous genes for the required desaturases and identifying rate-limiting steps in the native fatty acid synthesis pathway. nih.gov
Increasing Precursor Supply: Overexpressing genes in central carbon metabolism to boost the availability of precursors like acetyl-CoA and malonyl-CoA. frontiersin.org
Blocking Competing Pathways: Deleting or downregulating genes responsible for β-oxidation (fatty acid degradation) or the synthesis of competing products. nih.govresearchgate.net
Process Optimization: Developing high-cell-density fermentation processes to achieve high titers, yields, and productivity, making the process economically viable. mdpi.comresearchgate.net
These approaches can transform a common microbe into a dedicated cell factory for the sustainable and scalable production of this compound.
Table 4: Metabolic Engineering Targets for Production of this compound in E. coli
| Engineering Strategy | Genetic Target(s) | Rationale |
|---|---|---|
| Enhance Precursor Supply | Overexpress Acetyl-CoA Carboxylase (accABCD) | Increase the pool of malonyl-CoA, the primary building block for fatty acid elongation. |
| Introduce Novel Functionality | Express a heterologous Δ7-desaturase | Introduce the double bond at the required position. |
| Eliminate Competing Pathways | Knockout of fatty acid degradation genes (e.g., fadD, fadE) | Prevent the breakdown of the final product. nih.gov |
| Optimize Product Release | Overexpress a specific thioesterase ('tesA) | Cleave the fatty acid from the ACP carrier to increase free fatty acid titer. nih.gov |
Advanced Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies
Computational approaches are invaluable for accelerating research and development by predicting molecular behavior and guiding experimental design. diva-portal.org For this compound, advanced computational modeling can provide deep insights into its interactions with biological targets. nih.gov Molecular dynamics simulations can model how the fatty acid binds to enzymes or receptors, revealing the structural basis for its activity.
Quantitative Structure-Activity Relationship (QSAR) studies offer a powerful method to link the chemical structure of a molecule with its biological activity. nih.gov By developing a QSAR model for this compound, researchers can:
Predict the bioactivity of novel, structurally similar derivatives without needing to synthesize and test each one.
Identify the key structural features (e.g., the position of the double bond or methyl group) that are critical for its function.
Design and optimize new analogs with enhanced potency or more desirable properties, serving as a predictive tool in pharmaceutical design. nih.gov
These in silico methods can significantly reduce the time and cost associated with drug discovery and the development of new functional molecules.
Table 5: Workflow for Computational and QSAR Analysis of this compound
| Phase | Activity | Objective | Tools/Methods |
|---|---|---|---|
| 1. Target Identification | Screening against known protein databases. | Predict potential biological targets (receptors, enzymes). | Homology modeling, molecular docking. |
| 2. Mechanistic Simulation | Perform molecular dynamics simulations of the ligand-protein complex. | Understand binding stability and key intermolecular interactions. | GROMACS, AMBER. |
| 3. QSAR Model Development | Generate a library of virtual analogs and calculate molecular descriptors. | Correlate structural properties with experimentally determined (or predicted) activity. | 2D/3D QSAR, machine learning algorithms. nih.gov |
| 4. Virtual Screening & Design | Use the validated QSAR model to screen new virtual compounds. | Identify and prioritize novel analogs with potentially improved activity for synthesis. | Pharmacophore modeling. nih.gov |
Q & A
Q. How can machine learning enhance the prediction of structure-activity relationships (SAR) for this compound derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
